molecular formula C9H10FNO2 B1457124 Methyl 3-amino-6-fluoro-2-methylbenzoate CAS No. 848678-60-4

Methyl 3-amino-6-fluoro-2-methylbenzoate

Cat. No. B1457124
M. Wt: 183.18 g/mol
InChI Key: GCLVXDCQEQNQOG-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of a crudely purified product (27.7 g, 130 mmol) of methyl 6-fluoro-2-methyl-3-nitrobenzoate in methanol (260 mL) was added palladium carbon (6.00 g, 10 wt %) and the mixture was stirred under hydrogen atmosphere for 12 hr. The catalyst was filtered off through celite, the filtrate was concentrated under reduced pressure, and the residue was purified by flash silica gel column chromatography (ethyl acetate/hexane=1/1) to give the title compound (15.0 g, yield 63%).
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH3:12])[C:5]([N+:13]([O-])=O)=[CH:4][CH:3]=1>CO.[C].[Pd]>[NH2:13][C:5]1[C:6]([CH3:12])=[C:7]([C:2]([F:1])=[CH:3][CH:4]=1)[C:8]([O:10][CH3:11])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
FC1=CC=C(C(=C1C(=O)OC)C)[N+](=O)[O-]
Name
Quantity
260 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
6 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash silica gel column chromatography (ethyl acetate/hexane=1/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C(=CC1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.